5-Bromo-3-methylbenzene-1,2-diol
Description
5-Bromo-3-methylbenzene-1,2-diol (C₇H₇BrO₂) is a di-substituted aromatic diol featuring hydroxyl groups at positions 1 and 2, a bromine atom at position 5, and a methyl group at position 3. The bromine and methyl substituents enhance steric and electronic effects, influencing reactivity and interaction with metal ions in coordination complexes .
Properties
IUPAC Name |
5-bromo-3-methylbenzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFBDBDSYXFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779857-21-4 | |
| Record name | 5-bromo-3-methylbenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methylcatechol (3-methylbenzene-1,2-diol) using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of 5-bromo-3-methyl-1,2-benzoquinone.
Reduction: Formation of 3-methylbenzene-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-methylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Differences
- Halogen vs. Alkyl Substituents: Bromine in this compound increases molecular polarity and reactivity compared to non-halogenated analogs like 3,4,5-trimethyl-1,2-benzenediol. Fluorine in 5-bromo-3-fluorobenzene-1,2-diol further enhances electronegativity, altering binding affinity in coordination complexes .
- Biological Activity : Anti-MRSA activity is observed in methyl- and hydroxybutyl-substituted diols (e.g., compound 1 and 3 in ), but absent in acetylated derivatives, highlighting the role of substituent hydrophilicity . The diamine analog (5-bromo-3-methylbenzene-1,2-diamine) shows enhanced antibacterial activity when complexed with Mo(VI) or Co(II) ions .
- Synthetic Utility : Brominated diols and diamines are preferred in metal coordination chemistry due to their ability to form stable Schiff base ligands, whereas cyclohexyl-substituted diols are more suited for hydrophobic applications .
Physicochemical Properties
- Molecular Weight and Solubility: The cyclohexyl derivative (C₁₂H₁₆O₂) has the highest molecular weight (192.25 g/mol) and lowest solubility in polar solvents, while the diamine analog (C₇H₈BrN₂) exhibits moderate solubility in ethanol .
- Thermal Stability : Mo(VI) complexes derived from 5-bromo-3-methylbenzene-1,2-diamine show higher thermal stability (>300°C) compared to diol-based ligands, attributed to stronger metal-nitrogen bonds .
Biological Activity
5-Bromo-3-methylbenzene-1,2-diol, also known as 3-methyl-5-bromocatechol, is an organic compound characterized by its unique structure that includes a bromine atom and two hydroxyl groups on a methyl-substituted benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The molecular formula of this compound is , with a molar mass of approximately 187.04 g/mol. The presence of hydroxyl groups (–OH) allows for various chemical interactions, making it a versatile compound in organic synthesis and biological applications.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 187.04 g/mol |
| Functional Groups | Hydroxyl, Bromine |
| Chemical Classification | Catechol |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the bromine atom participates in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The catechol structure is known for its ability to scavenge free radicals, which can protect cells from oxidative stress. This property is essential for potential therapeutic applications against diseases linked to oxidative damage.
Antimicrobial Properties
This compound has been studied for its antimicrobial activities against various pathogens. Its effectiveness varies depending on the type of microorganism and the concentration used.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
These findings suggest that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Potential Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Antioxidants : The compound’s radical scavenging properties may be harnessed in formulations aimed at reducing oxidative stress in cells.
- Agricultural Chemicals : There is potential for developing pesticides or herbicides based on its biological activity .
Research Findings and Future Directions
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance, modifications to the bromine substituent or the hydroxyl groups could lead to compounds with improved efficacy against specific pathogens or enhanced antioxidant properties.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Effective in scavenging free radicals |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
